4-Octadecyl-o-cresol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Octadecyl-o-cresol, also known as 2-methyl-4-octadecylphenol, is an organic compound with the molecular formula C25H44O. It is a derivative of cresol, where an octadecyl group is attached to the ortho position of the cresol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Octadecyl-o-cresol typically involves the alkylation of o-cresol with octadecyl halides under basic conditions. A common method includes the use of potassium carbonate as a base and dimethylformamide (DMF) as a solvent. The reaction is carried out at elevated temperatures to facilitate the alkylation process .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as phase transfer catalysts can further enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: 4-Octadecyl-o-cresol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the cresol ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
4-Octadecyl-o-cresol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its role in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of surfactants and lubricants
Mechanism of Action
The mechanism of action of 4-Octadecyl-o-cresol involves its interaction with cellular membranes. The long hydrophobic octadecyl chain allows the compound to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications .
Comparison with Similar Compounds
o-Cresol: A simpler phenolic compound with a hydroxyl group at the ortho position.
m-Cresol: A cresol isomer with the hydroxyl group at the meta position.
p-Cresol: A cresol isomer with the hydroxyl group at the para position.
Uniqueness: 4-Octadecyl-o-cresol is unique due to its long hydrophobic chain, which imparts distinct amphiphilic properties. This makes it particularly effective in applications requiring membrane interaction, such as antimicrobial agents and surfactants .
Properties
CAS No. |
93777-76-5 |
---|---|
Molecular Formula |
C25H44O |
Molecular Weight |
360.6 g/mol |
IUPAC Name |
2-methyl-4-octadecylphenol |
InChI |
InChI=1S/C25H44O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-20-21-25(26)23(2)22-24/h20-22,26H,3-19H2,1-2H3 |
InChI Key |
YZNQWZJMXAWHAO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1=CC(=C(C=C1)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.